cis-2,3-Epoxybutane

CO2 copolymerization Polycarbonates Organometallic catalysis

cis-2,3-Epoxybutane (cis-β-Butylene oxide, cis-2,3-Dimethyloxirane) is an internal, symmetrical epoxide with a C4H8O backbone. Unlike monosubstituted epoxides like 1,2-epoxybutane (12EB) or propylene oxide, its cis stereochemistry defines its chemical behavior.

Molecular Formula C4H8O
Molecular Weight 72.11 g/mol
CAS No. 1758-33-4
Cat. No. B155849
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namecis-2,3-Epoxybutane
CAS1758-33-4
Molecular FormulaC4H8O
Molecular Weight72.11 g/mol
Structural Identifiers
SMILESCC1C(O1)C
InChIInChI=1S/C4H8O/c1-3-4(2)5-3/h3-4H,1-2H3/t3-,4+
InChIKeyPQXKWPLDPFFDJP-ZXZARUISSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





cis-2,3-Epoxybutane (1758-33-4): A Core Reagent for Stereospecific Transformations and Isomer-Dependent Performance


cis-2,3-Epoxybutane (cis-β-Butylene oxide, cis-2,3-Dimethyloxirane) is an internal, symmetrical epoxide with a C4H8O backbone [1]. Unlike monosubstituted epoxides like 1,2-epoxybutane (12EB) or propylene oxide, its cis stereochemistry defines its chemical behavior . It is commercially available in high purity (≥97%), with reported densities of 0.826-0.827 g/mL at 20-25 °C and a boiling point of 60-61 °C at atmospheric pressure [2].

Why cis-2,3-Epoxybutane Cannot Be Interchanged with its trans-Isomer or Common Epoxides


Simply selecting any 'epoxybutane' or common alkylene oxide is a critical error in applications where stereochemistry dictates outcomes. The cis configuration of cis-2,3-Epoxybutane results in unique kinetics, distinct polymerization outcomes, and divergent product stereochemistry compared to its trans isomer or regioisomers like 1,2-epoxybutane [1]. Substituting these compounds without quantitative verification risks catastrophic failures in material properties, such as yielding an amorphous polymer instead of a crystalline one, or generating an undesired stereoisomer in a chiral synthesis pathway [2].

Quantifiable Differentiation: A Technical Guide to Selecting cis-2,3-Epoxybutane Over Analogs


Superior Reactivity in CO₂ Copolymerization Compared to trans-Isomer

cis-2,3-Epoxybutane demonstrates dramatically higher reactivity than trans-2,3-epoxybutane in copolymerization with carbon dioxide, a key process for sustainable polycarbonate synthesis [1].

CO2 copolymerization Polycarbonates Organometallic catalysis

Determinant of Polymer Tacticity: cis-Isomer Yields Racemic Diisotactic Polymer

Polymerization of cis-2,3-epoxybutane yields a crystalline, racemic diisotactic polyether, whereas its trans isomer yields a meso-diisotactic polymer, demonstrating that stereochemistry directly dictates the final material's microstructure [1].

Ring-opening polymerization Polyether synthesis Stereochemistry

Distinct Decomposition Pathways in Thermal Reactions

cis-2,3-Epoxybutane decomposes via distinct pathways compared to its trans isomer, forming isobutyraldehyde and ethyl vinyl ether almost exclusively, products not observed from the trans isomer [1].

Gas-phase kinetics Thermal stability Isomerization

Slower OH Radical Reaction Rate Relative to 1,2-Epoxybutane

cis-2,3-Epoxybutane reacts with OH radicals in the atmosphere at a rate (0.32 × 10⁻¹² cm³ molecule⁻¹ s⁻¹) that is half that of its regioisomer, 1,2-epoxybutane (0.66 × 10⁻¹² cm³ molecule⁻¹ s⁻¹), indicating a longer atmospheric lifetime [1].

Atmospheric chemistry Reaction kinetics Environmental fate

Divergent Behavior as Clathrate Hydrate Promoter

In methane hydrate systems, cis-2,3-epoxybutane (c23EB) acts as a thermodynamic promoter and sII/sH hydrate former, while its trans isomer (t23EB) performs the opposite function, acting as an inhibitor [1].

Clathrate hydrates Gas storage Thermodynamics

Stereochemical Control in Cyclic Carbonate Synthesis

Using an iron(III) amine triphenolate catalyst, the stereochemistry of the cyclic carbonate product from CO₂ cycloaddition can be controlled by the choice of pure cis- or trans-2,3-epoxybutane substrate [1].

Carbon dioxide utilization Cyclic carbonates Stereoselective catalysis

Validated Use Cases for cis-2,3-Epoxybutane Based on Direct Comparative Evidence


Synthesis of Polycarbonates via CO₂ Copolymerization

cis-2,3-Epoxybutane is the preferred monomer for copolymerization with carbon dioxide to produce polycarbonates when high reactivity is required. Its superior performance over the trans isomer in this context [1] makes it a rational choice for improving process efficiency and yield in this sustainable polymer production route.

Design of Crystalline Polyethers with Defined Microstructure

When the research or production goal is a crystalline polyether with a specific tacticity (e.g., racemic diisotactic), cis-2,3-Epoxybutane is the essential monomer. The quantitative evidence shows that its polymerization yields this unique microstructure, which is unattainable with the trans isomer, which yields a different (meso) polymer architecture [2].

Mechanistic Studies in Gas-Phase Pyrolysis and Isomerization

For fundamental studies of unimolecular reactions, cis-2,3-Epoxybutane serves as a key model compound. Its distinct and well-characterized decomposition pathways, yielding unique products like isobutyraldehyde and ethyl vinyl ether [3], provide a clear analytical signature that makes it a valuable probe for understanding gas-phase reaction dynamics.

Atmospheric Chemistry Modeling of Oxygenated VOCs

In environmental modeling, using a precise OH radical reaction rate constant is crucial. The measured rate for cis-2,3-Epoxybutane (0.32 × 10⁻¹² cm³ molecule⁻¹ s⁻¹) [4] is a required input parameter for accurately calculating its atmospheric lifetime and fate, distinct from the faster-reacting regioisomer 1,2-epoxybutane.

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